molecular formula C11H19N3O B13189228 {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol

Cat. No.: B13189228
M. Wt: 209.29 g/mol
InChI Key: BBKJOULPZOBSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol is a synthetic organic compound with a molecular formula of C₁₁H₁₉N₃O This compound features a cyclobutyl ring attached to a methanol group, with an amino group and a pyrazole ring as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclobutyl group and the methanol moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The pyrazole ring can participate in substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazoles, which can be further utilized in different chemical applications.

Scientific Research Applications

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol is a compound of increasing interest due to its potential therapeutic applications, particularly in cancer treatment and other diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H18N4O
  • Molecular Weight : 218.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The pyrazole moiety plays a significant role in binding to these targets, potentially inhibiting their activity.

Key Mechanisms:

  • Inhibition of Protein Kinase B (AKT) : Similar compounds have shown effectiveness in inhibiting AKT, a crucial pathway in cancer cell survival and proliferation .
  • Modulation of Metabolic Pathways : Compounds with similar structures have been noted to affect ATP production and hypoxia-inducible factors (HIF), which are pivotal in cancer metabolism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 0.94 µM to >5 µM, indicating varying degrees of potency depending on structural modifications .

Case Studies

A study evaluating the efficacy of related pyrazole derivatives showed that modifications at specific positions significantly affected their biological activity. For example:

  • Compound 50 demonstrated reduced ATP levels in A549 cells, indicating its role in inhibiting oxidative phosphorylation, a critical process for cancer cell energy production .
  • Another derivative exhibited selective inhibition against MDH enzymes, further supporting the notion that structural variations can lead to significant changes in biological outcomes .

Comparative Analysis

The following table summarizes the biological activity of selected compounds with similar structures:

Compound NameTargetIC50 (µM)Biological Activity
Compound 50MDH1/MDH23.33/2.24Dual inhibitor
Compound 51A549<5Anticancer activity
Compound 57aHeLa1.79Anticancer activity

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

[1-[2-amino-1-(2-methylpyrazol-3-yl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C11H19N3O/c1-14-10(3-6-13-14)9(7-12)11(8-15)4-2-5-11/h3,6,9,15H,2,4-5,7-8,12H2,1H3

InChI Key

BBKJOULPZOBSHP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(CN)C2(CCC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.